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  • Product: Methyl 5-bromo-4-methoxypicolinate
  • CAS: 1256789-95-3

Core Science & Biosynthesis

Foundational

Spectroscopic Profile of Methyl 5-bromo-4-methoxypicolinate: A Predictive and Interpretive Guide

Abstract In the landscape of pharmaceutical and materials science research, the unambiguous characterization of novel chemical entities is paramount. Methyl 5-bromo-4-methoxypicolinate, a substituted pyridine derivative,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical and materials science research, the unambiguous characterization of novel chemical entities is paramount. Methyl 5-bromo-4-methoxypicolinate, a substituted pyridine derivative, represents a key building block in organic synthesis. This technical guide provides a comprehensive, in-depth analysis of its predicted spectroscopic data. In the absence of published experimental spectra, this document serves as a predictive framework, grounded in foundational spectroscopic principles and data from analogous structures. It is designed to empower researchers and drug development professionals to identify, characterize, and utilize this compound with confidence. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a detailed interpretation of the anticipated spectral features.

Introduction: The Significance of Methyl 5-bromo-4-methoxypicolinate

Methyl 5-bromo-4-methoxypicolinate is a heterocyclic compound with a pyridine core, a functionality prevalent in a vast array of biologically active molecules and functional materials. The strategic placement of a bromine atom, a methoxy group, and a methyl ester on the pyridine ring provides multiple reactive handles for further chemical modification. This makes it a valuable intermediate in the synthesis of more complex molecular architectures.

Accurate structural elucidation is the bedrock of chemical synthesis. Spectroscopic techniques provide a non-destructive window into the molecular world, revealing the connectivity of atoms and the nature of chemical bonds. This guide will provide a detailed, predicted spectroscopic profile of Methyl 5-bromo-4-methoxypicolinate, serving as a benchmark for its future synthesis and analysis.

Molecular Structure and Predicted Spectroscopic Overview

The structure of Methyl 5-bromo-4-methoxypicolinate dictates its spectroscopic fingerprint. The key structural features to consider are:

  • Aromatic Pyridine Ring: This will give rise to characteristic signals in the aromatic region of the NMR spectra and specific vibrational modes in the IR spectrum.

  • Substituents: The bromo, methoxy, and methyl ester groups will each have a distinct influence on the electronic environment of the pyridine ring, which will be reflected in the chemical shifts of the ring protons and carbons.

  • Ester and Methoxy Groups: These will produce characteristic singlet signals in the ¹H NMR spectrum and exhibit strong, identifiable absorptions in the IR spectrum.

The following sections will deconstruct the predicted data for each major spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of Methyl 5-bromo-4-methoxypicolinate is expected to be relatively simple, with four distinct signals. The predicted chemical shifts (in ppm, relative to a TMS standard) are based on the analysis of substituent effects on the pyridine ring.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~8.3 - 8.5Singlet1HH-6The proton at position 6 is adjacent to the nitrogen atom, which is strongly electron-withdrawing, causing a significant downfield shift.
~7.8 - 8.0Singlet1HH-3The proton at position 3 is influenced by the ester group at C-2 and the methoxy group at C-4.
~3.9 - 4.1Singlet3H-OCH₃ (methoxy)Methoxy group protons are shielded and typically appear in this region.
~3.8 - 4.0Singlet3H-OCH₃ (ester)Ester methyl protons are also shielded and appear in a similar region to the methoxy protons.

A Note on Expertise: The precise chemical shifts can be influenced by the choice of solvent due to solvent-solute interactions. For instance, using a more polar solvent might lead to slight variations in the observed shifts.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. We anticipate eight distinct signals, corresponding to each unique carbon atom.

Predicted Chemical Shift (ppm) Assignment Rationale
~165 - 168C=O (ester)The carbonyl carbon of the ester group is significantly deshielded and appears far downfield.
~155 - 158C-4This carbon is attached to the electron-donating methoxy group, but also part of the electron-deficient pyridine ring.
~148 - 152C-2The carbon bearing the ester group is deshielded by the adjacent nitrogen and the carbonyl group.
~140 - 143C-6The carbon adjacent to the nitrogen is deshielded.
~120 - 125C-5The carbon atom bonded to the bromine atom will be influenced by its electronegativity and deshielding effect.
~115 - 118C-3This carbon is influenced by the adjacent ester and methoxy groups.
~55 - 58-OCH₃ (methoxy)The carbon of the methoxy group is shielded.
~52 - 55-OCH₃ (ester)The carbon of the ester methyl group is also in a shielded environment.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-bromo-4-methoxypicolinate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to a few thousand scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying their presence.

Predicted IR Absorption Bands

The IR spectrum of Methyl 5-bromo-4-methoxypicolinate will be dominated by absorptions from the ester and aromatic functionalities.

Predicted Wavenumber (cm⁻¹) Intensity Vibration Functional Group
~3100 - 3000Medium-WeakC-H stretchAromatic (pyridine ring)
~2950 - 2850Medium-WeakC-H stretchAliphatic (-OCH₃)
~1730 - 1715StrongC=O stretchEster
~1600 - 1550MediumC=C and C=N stretchAromatic (pyridine ring)
~1480 - 1440MediumC-H bendAliphatic (-OCH₃)
~1300 - 1250StrongC-O stretch (asymmetric)Ester and Aryl Ether
~1150 - 1050StrongC-O stretch (symmetric)Ester and Aryl Ether
~850 - 750Medium-StrongC-H out-of-plane bendAromatic (pyridine ring)
~700 - 600MediumC-Br stretchBromo group
Experimental Protocol for IR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid Methyl 5-bromo-4-methoxypicolinate powder onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, we expect to see the molecular ion peak and several fragment ions. The presence of bromine, with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in characteristic isotopic patterns for bromine-containing fragments. The molecular weight of Methyl 5-bromo-4-methoxypicolinate is 246.06 g/mol .

Predicted m/z Relative Intensity Identity Rationale for Fragmentation
245/247Medium[M]⁺Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine.
214/216High[M - OCH₃]⁺Loss of the methoxy radical from the ester is a common fragmentation pathway for methyl esters.
186/188Medium[M - COOCH₃]⁺Loss of the entire methyl carboxylate radical.
158/160Low[M - Br]⁺Loss of the bromine radical.
130Medium[M - Br - CO]⁺Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment.
Experimental Protocol for MS Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Pay close attention to the isotopic patterns to confirm the presence of bromine.

Integrated Spectroscopic Analysis: A Cohesive Picture

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. The predicted data presented here forms a self-validating system.

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry H_NMR ¹H NMR - Aromatic protons - Methoxy & Ester singlets C_NMR ¹³C NMR - Carbonyl carbon - Aromatic carbons - Aliphatic carbons IR IR - C=O stretch (ester) - C-O stretches - Aromatic C=C/C=N stretches MS MS - Molecular Ion (M/M+2) - Fragmentation Pattern - Br Isotopic Signature Structure Methyl 5-bromo-4-methoxypicolinate (C₈H₈BrNO₃) Structure->H_NMR Proton Environment Structure->C_NMR Carbon Skeleton Structure->IR Functional Groups Structure->MS Molecular Weight & Connectivity

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion: A Predictive Framework for Research

This guide provides a detailed, predictive spectroscopic profile for Methyl 5-bromo-4-methoxypicolinate. By understanding the expected NMR, IR, and MS data, researchers can confidently identify this compound, monitor reaction progress during its synthesis, and assess its purity. The principles and protocols outlined herein serve as a robust framework for the characterization of this and other novel heterocyclic compounds, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • ChemSrc. Methyl 5-bromo-4-methoxypicolinate. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Exploratory

The Tri-Vector Scaffold: A Technical Guide to Methyl 5-bromo-4-methoxypicolinate

Executive Summary: The "Tri-Vector" Advantage Methyl 5-bromo-4-methoxypicolinate (CAS: 1256789-95-3) is not merely a reagent; it is a strategic scaffold in modern medicinal chemistry, particularly for kinase inhibitor di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tri-Vector" Advantage

Methyl 5-bromo-4-methoxypicolinate (CAS: 1256789-95-3) is not merely a reagent; it is a strategic scaffold in modern medicinal chemistry, particularly for kinase inhibitor discovery (e.g., Tpl2, PI3K, and CDK pathways). Its value lies in its orthogonal reactivity profile , allowing researchers to grow molecules in three distinct spatial vectors without protecting group manipulation.

This guide moves beyond basic properties to focus on the chemoselective functionalization of this scaffold. We define its utility through the "Tri-Vector" model:

  • Vector A (C-5 Bromide): The primary site for cross-coupling (Suzuki/Buchwald).

  • Vector B (C-2 Ester): The anchor for heterocycle fusion or amide linkage.

  • Vector C (C-4 Methoxy): A latent handle for solubility tuning or hydrogen bond donor revelation (via demethylation).

Reactivity Map & Strategic Logic

The following diagram illustrates the orthogonal reactivity inherent to this molecule. The logic dictates that C-5 functionalization should generally precede C-2 cyclization to avoid catalyst poisoning by the resulting nitrogen-rich heterocycles.

ReactivityMap Core Methyl 5-bromo-4-methoxypicolinate (Starting Material) Suzuki Vector A (C-5): Arylation (Suzuki-Miyaura) Core->Suzuki Pd(0), Ar-B(OH)2 Base Buchwald Vector A (C-5): Amination (Buchwald-Hartwig) Core->Buchwald Pd(0), Amines Ligand Hydrolysis Vector B (C-2): Hydrolysis (LiOH/NaOH) Core->Hydrolysis Saponification Hydrazide Vector B (C-2): Fused Rings (Hydrazine/Amidines) Core->Hydrazide Cyclocondensation Demethylation Vector C (C-4): Pyridone Formation (BBr3 / HBr) Core->Demethylation Deprotection Suzuki->Hydrolysis Stepwise Build

Figure 1: The Orthogonal Reactivity Map. Note the independence of the Halogen (C5), Ester (C2), and Ether (C4) handles.

Critical Workflow: C-5 Selective Suzuki Coupling

The most common failure mode with this scaffold is protodebromination (loss of Br) or ester hydrolysis during the coupling step. The protocol below uses a high-activity catalyst system to ensure coupling occurs faster than side reactions.

Optimized Protocol
  • Objective: Install an aryl group at C-5 while preserving the C-2 methyl ester.

  • Scale: 1.0 mmol basis.

ComponentEquivalentsRoleCritical Note
Scaffold 1.0SubstrateDry thoroughly; water promotes hydrolysis.
Aryl Boronic Acid 1.1 - 1.2Coupling PartnerExcess compensates for homocoupling.
Pd(dppf)Cl₂·DCM 0.05 (5 mol%)CatalystBidentate ligand prevents Pd-black formation.
K₃PO₄ (2M aq) 3.0BasePhosphate is gentler on esters than Carbonate.
1,4-Dioxane [0.1 M]SolventHigh boiling point; solubilizes the pyridine.
Step-by-Step Methodology
  • Deoxygenation: Charge a reaction vial with Methyl 5-bromo-4-methoxypicolinate (246 mg, 1.0 mmol), Aryl Boronic Acid (1.1 mmol), and Pd(dppf)Cl₂·DCM (41 mg, 0.05 mmol). Seal and purge with Argon for 5 minutes.

    • Why: Oxygen poisons Pd(0) species, leading to stalled reactions and homocoupling of the boronic acid.

  • Solvation: Add degassed 1,4-dioxane (10 mL) and 2M aq. K₃PO₄ (1.5 mL) via syringe.

  • Thermal Activation: Heat to 85°C for 4–6 hours.

    • Control: Monitor via LC-MS.[1] Look for the disappearance of M+H (246/248) and appearance of Product M+H.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes later than the starting bromide due to increased polarity of the biaryl system.

Advanced Application: Fused Heterocycle Synthesis

Once the C-5 position is functionalized, the C-2 ester becomes the "Anchor" for building fused ring systems, such as Pyrido[2,3-d]pyridazines , which are potent kinase inhibitor scaffolds.

Reaction Logic

Direct reaction of the ester with hydrazine hydrate yields the hydrazide. However, to form the fused ring, one often employs a condensation with a dicarbonyl or a formyl equivalent.

Workflow Visualization (Graphviz)

SynthesisWorkflow Start Methyl 5-aryl-4-methoxypicolinate (Post-Suzuki Intermediate) Step1 Step 1: Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Start->Step1 Nucleophilic Acyl Substitution Intermediate Picolinohydrazide Intermediate Step1->Intermediate Step2 Step 2: Cyclization (Triethyl orthoformate / Acid) Intermediate->Step2 Condensation Final Target: Pyrido-Fused Heterocycle Step2->Final Ring Closure

Figure 2: Conversion of the C-2 ester into a fused heterocyclic core.

Protocol: Hydrazide Formation
  • Dissolve the C-5 substituted ester in Ethanol (0.2 M).

  • Add Hydrazine Monohydrate (5.0 equiv).

    • Note: Excess hydrazine drives the equilibrium and prevents dimer formation.

  • Reflux (78°C) for 2 hours. The product often precipitates upon cooling.

  • Isolation: Filter the solid. Do not use aqueous workup if possible, as hydrazides are water-soluble. Wash with cold ether.

Strategic Considerations & Troubleshooting

The "Methoxy Trap" (Vector C)

The C-4 methoxy group is not inert. In strongly acidic conditions (e.g., AlCl₃ or BBr₃ used elsewhere in a synthesis), it will demethylate to form the 4-pyridone .

  • Risk: If your target requires the methoxy group, avoid Lewis acids after Step 1.

  • Opportunity: If your target is a pyridone (common in tautomeric kinase inhibitors), use HBr/AcOH at 100°C to quantitatively deprotect the methyl ether.

Regioselectivity in Halogen Exchange

If you attempt to introduce a nucleophile at C-4 (displacing the methoxy) before reacting the C-5 bromide, you risk a complex mixture. The C-5 bromide activates the ring, but the methoxy is electron-donating, deactivating the ring toward SNAr.

  • Rule: Always perform Pd-catalyzed couplings (C-5) before attempting nucleophilic substitutions on the ring, unless converting the ester to a strongly electron-withdrawing amide first.

References

  • Preparation of 5-bromo-4-methyl-pyridine derivatives. (2006). US Patent 2006/0116519 A1. Google Patents. Link

    • Relevance: Details the synthesis and handling of 5-bromo-4-substituted picolinates and their conversion to kinase inhibitors.
  • Suzuki-Miyaura Cross-Coupling Reaction. (2024). TCI Chemicals Technical Guide. Link

    • Relevance: Validates the catalytic cycle and base selection (K3PO4) for heteroaryl bromides.
  • Methyl 5-bromo-4-methoxypicolinate Product Data. (2024). PubChem CID 71433328.[2] National Library of Medicine. Link

    • Relevance: Source of physical property data and CAS verification (1256789-95-3).[1][3]

  • Synthesis of 4-methoxy-5-bromopicolinic acid derivatives. (2017). Royal Society of Chemistry, Supplementary Information. Link

    • Relevance: Provides background on the precursor synthesis (bromination of methoxy-benzoic/picolinic acids).

Sources

Foundational

Methyl 5-bromo-4-methoxypicolinate: A Core Building Block in Modern Medicinal Chemistry

Abstract: In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and novelty. Among the privileged heterocyclic cores, the pyridine rin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic efficacy and novelty. Among the privileged heterocyclic cores, the pyridine ring stands out for its versatile chemical reactivity and its prevalence in numerous FDA-approved drugs. This technical guide provides an in-depth analysis of Methyl 5-bromo-4-methoxypicolinate, a highly functionalized pyridine derivative that serves as a critical building block for medicinal chemists. We will explore its physicochemical profile, dissect the strategic value of its functional groups, present a representative synthetic protocol highlighting its application, and discuss its potential in the development of novel therapeutic agents, particularly in the context of combating antibiotic resistance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical intermediates for accelerated and innovative therapeutic design.

Introduction: The Pyridine Scaffold in Drug Design

The pyridine ring is a cornerstone of medicinal chemistry, prized for its unique electronic properties, its ability to engage in hydrogen bonding, and its metabolic stability. Its presence in a vast array of bioactive molecules underscores its importance as a pharmacophore. The strategic functionalization of this core allows chemists to meticulously tune a molecule's steric and electronic properties, thereby optimizing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets.

Methyl 5-bromo-4-methoxypicolinate (CAS No: 1256789-95-3) emerges as a particularly valuable asset in this context.[1][2][3] It is not merely a simple heterocycle but a pre-functionalized platform, offering multiple, orthogonal reaction handles for the systematic construction of complex molecular architectures. This guide will illuminate the rationale behind its utility and provide actionable insights for its application in research and development.

Physicochemical and Structural Profile

A comprehensive understanding of a building block's fundamental properties is the bedrock of its effective use. Methyl 5-bromo-4-methoxypicolinate is a solid at room temperature with a molecular formula of C₈H₈BrNO₃ and a molecular weight of approximately 246.06 g/mol .[1][2][3]

Core Properties

The key physicochemical data for Methyl 5-bromo-4-methoxypicolinate are summarized below, providing essential information for reaction planning and safety considerations.

PropertyValueReference
CAS Number 1256789-95-3[1][2][3]
Molecular Formula C₈H₈BrNO₃[1][3]
Molecular Weight 246.06 g/mol [1][3]
Density 1.5 ± 0.1 g/cm³[1]
Boiling Point 332.7 ± 37.0 °C at 760 mmHg[1]
Flash Point 155.0 ± 26.5 °C[1]
Purity Typically ≥95%[3]
Structural and Computational Data

The compound's structure features a pyridine ring substituted with a methyl ester at the 2-position, a methoxy group at the 4-position, and a bromine atom at the 5-position. This specific arrangement is crucial for its synthetic versatility.

Caption: Chemical structure of Methyl 5-bromo-4-methoxypicolinate.

Computational properties provide insight into the molecule's behavior in biological systems.

Computational PropertyValueReference
Topological Polar Surface Area (TPSA) 48.42 Ų[3]
LogP (Octanol-Water Partition Coeff.) 1.6393[3]
Hydrogen Bond Acceptors 4[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 2[3]

The Strategic Value in Medicinal Chemistry: A Multi-Functional Hub

The power of Methyl 5-bromo-4-methoxypicolinate lies in its distinct, chemically addressable functional groups. Each site serves as a "handle" for specific transformations, allowing for a modular and divergent approach to library synthesis.

G main Methyl 5-bromo-4-methoxypicolinate bromo 5-Bromo main->bromo Handle A ester 2-Methyl Ester main->ester Handle B methoxy 4-Methoxy main->methoxy Handle C nitrogen Pyridine Nitrogen main->nitrogen Handle D r_suzuki Suzuki, Stille, Sonogashira, Buchwald-Hartwig Coupling bromo->r_suzuki r_amide r_amide ester->r_amide r_reduction Reduction to Alcohol ester->r_reduction r_demethyl O-Demethylation to Phenol methoxy->r_demethyl r_hbond H-Bond Acceptor, Salt Formation nitrogen->r_hbond

Caption: Synthetic utility map of Methyl 5-bromo-4-methoxypicolinate.
  • Handle A (5-Bromo Group): This is arguably the most powerful handle on the molecule. The bromine atom is perfectly positioned for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the direct and predictable installation of aryl, heteroaryl, alkyl, or alkyne fragments, which is a cornerstone of modern drug synthesis for exploring the chemical space around a core scaffold.

  • Handle B (2-Methyl Ester): The ester group is a versatile precursor. It can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid is a primary substrate for amide bond formation—the most common bond in medicinal chemistry—allowing for the coupling of an almost infinite variety of amines. Alternatively, the ester can be reduced to a primary alcohol, opening another avenue for derivatization.

  • Handle C (4-Methoxy Group): The methoxy group electronically influences the pyridine ring, affecting its reactivity and basicity. It can also serve as a latent hydroxyl group, which can be unmasked via O-demethylation (e.g., using BBr₃). The resulting phenol can be used for ether synthesis or other modifications.

  • Handle D (Pyridine Nitrogen): The nitrogen atom imparts basicity and serves as a key hydrogen bond acceptor, a critical interaction for molecular recognition at a biological target. It also provides a handle for salt formation, which is often used to improve the solubility and bioavailability of drug candidates.

Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of this building block, we present a detailed, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is chosen for its reliability, broad substrate scope, and central importance in drug discovery.

Objective: To couple Methyl 5-bromo-4-methoxypicolinate with 4-fluorophenylboronic acid.

Causality in Reagent Selection:

  • Catalyst: Pd(PPh₃)₄ is selected as a robust, commercially available palladium(0) source that is effective for a wide range of aryl bromide couplings.

  • Base: Na₂CO₃ is a mild inorganic base, sufficient to facilitate the transmetalation step of the catalytic cycle without promoting unwanted side reactions like ester hydrolysis.

  • Solvent System: A mixture of an organic solvent (DME) and water is used. DME solubilizes the organic starting materials, while water is necessary to dissolve the inorganic base and facilitate the boronic acid's activity. The biphasic nature is crucial for the catalytic cycle.

Step-by-Step Methodology
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-bromo-4-methoxypicolinate (1.0 g, 4.06 mmol, 1.0 equiv.), 4-fluorophenylboronic acid (0.68 g, 4.88 mmol, 1.2 equiv.), and sodium carbonate (0.86 g, 8.12 mmol, 2.0 equiv.).

  • Inerting the System: Evacuate and backfill the flask with nitrogen or argon three times. This is a critical self-validating step ; the palladium catalyst is sensitive to oxygen, and failure to establish an inert atmosphere will result in catalyst degradation and poor or no conversion.

  • Solvent Addition: Add 1,2-dimethoxyethane (DME, 20 mL) and deionized water (5 mL) via syringe. The solution should be a heterogeneous mixture.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.23 g, 0.20 mmol, 5 mol%).

  • Reaction Execution: Heat the reaction mixture to 85 °C and stir vigorously for 4-6 hours.

  • In-Process Control (IPC): After 4 hours, a small aliquot of the reaction mixture is taken, diluted with ethyl acetate, and spotted on a silica TLC plate (eluting with 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot (Methyl 5-bromo-4-methoxypicolinate) confirms the reaction's completion. This IPC prevents premature workup of an incomplete reaction.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired product.

Workflow Visualization

G start Start setup 1. Combine Reactants (Picolinate, Boronic Acid, Base) start->setup inert 2. Inert Atmosphere (N2/Ar Purge) setup->inert solvents 3. Add Solvents & Catalyst (DME/H2O, Pd(PPh3)4) inert->solvents react 4. Heat to 85°C solvents->react ipc 5. Monitor by TLC (In-Process Control) react->ipc ipc->react Incomplete workup 6. Aqueous Workup (EtOAc Extraction) ipc->workup Complete purify 7. Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: Experimental workflow for a representative Suzuki coupling reaction.

Application Case Study: Designing Inhibitors for Metallo-β-Lactamases (MBLs)

A compelling application for picolinate-based scaffolds is in the fight against antibiotic resistance. Bacteria expressing Metallo-β-Lactamases (MBLs), such as the notorious New Delhi Metallo-β-lactamase (NDM-1), can hydrolyze and inactivate a broad spectrum of β-lactam antibiotics.[4] A key feature of these enzymes is the presence of one or two zinc ions in their active site, which are essential for catalysis.

Picolinic acid derivatives are known to be effective zinc chelators.[4] Methyl 5-bromo-4-methoxypicolinate is an ideal starting point for designing novel MBL inhibitors. The synthetic strategy involves two key steps:

  • Ester Hydrolysis: Convert the methyl ester to a carboxylic acid, which will serve as one of the primary zinc-chelating groups.

  • Cross-Coupling: Use the bromine handle to install another chemical group, potentially another zinc-binding moiety or a fragment that confers selectivity and favorable pharmacokinetic properties.

G cluster_0 MBL Active Site cluster_1 Inhibitor Scaffold Zn1 Zn²⁺ Zn2 Zn²⁺ pocket Enzyme Pocket N N N->Zn1 Chelation COO COO⁻ COO->Zn2 Chelation X Group X (from coupling) X->Zn2 Interaction

Caption: Proposed MBL inhibition via zinc chelation by a picolinate-derived scaffold.

By using Methyl 5-bromo-4-methoxypicolinate, researchers can rapidly generate a library of compounds where the "Group X" is varied through different cross-coupling partners, systematically probing the enzyme's active site to develop potent and selective inhibitors.

Conclusion and Future Outlook

Methyl 5-bromo-4-methoxypicolinate is more than a chemical reagent; it is a strategic tool for innovation in medicinal chemistry. Its pre-installed, orthogonal functional groups provide a robust platform for the efficient synthesis of complex molecules, enabling the rapid exploration of chemical space and accelerating the journey from hit identification to lead optimization. Its utility in constructing potential enzyme inhibitors, particularly in the critical area of antibiotic resistance, highlights its significant value. As drug discovery continues to demand more sophisticated and precisely engineered molecules, the role of versatile building blocks like Methyl 5-bromo-4-methoxypicolinate will only become more vital.

References

  • Methyl 5-bromo-4-methoxypicolinate | CAS#:1256789-95-3 | Chemsrc. [Link]

  • Methyl 5-bromo-4-methoxypicolinate - Lead Sciences. [Link]

  • Methyl 4-bromo-5-methylpicolinate | C8H8BrNO2 | CID 71433328 - PubChem. [Link]

  • Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google P
  • Methyl 5-bromo-6-methyl-picolinate - PubMed. [Link]

  • 5-Hydroxymethylfurfural (HMF) as a building block platform: Biological properties, synthesis and synthetic applications - Green Chemistry (RSC Publishing). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cross-Coupling Reactions of Methyl 5-bromo-4-methoxypicolinate

Introduction: The Strategic Importance of Functionalized Picolinates Methyl 5-bromo-4-methoxypicolinate (CAS No. 1256789-95-3) is a synthetically valuable building block in modern medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized Picolinates

Methyl 5-bromo-4-methoxypicolinate (CAS No. 1256789-95-3) is a synthetically valuable building block in modern medicinal chemistry and materials science. Its substituted pyridine core is a common motif in a wide range of biologically active compounds and functional materials. The strategic placement of the bromine atom at the 5-position, the methoxy group at the 4-position, and the methyl ester at the 2-position offers a versatile platform for molecular elaboration through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.[1]

This guide provides an in-depth exploration of the cross-coupling reactions of methyl 5-bromo-4-methoxypicolinate, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.

Chemical Profile of Methyl 5-bromo-4-methoxypicolinate

PropertyValue
CAS Number 1256789-95-3
Molecular Formula C₈H₈BrNO₃
Molecular Weight 246.06 g/mol
Appearance White to off-white solid
Purity Typically ≥98%

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] This reaction is particularly valued for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids and their derivatives.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of methyl 5-bromo-4-methoxypicolinate to form a Pd(II) intermediate. This is often the rate-determining step in the cycle.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic moiety to the palladium center, forming a new diorganopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2->Pd(0)L2 Product (Ar-R) Product (Ar-R) Ar-Pd(II)(R)L2->Product (Ar-R) Reductive Elimination Methyl 5-bromo-4-methoxypicolinate (Ar-Br) Methyl 5-bromo-4-methoxypicolinate (Ar-Br) Methyl 5-bromo-4-methoxypicolinate (Ar-Br)->Ar-Pd(II)(Br)L2 Oxidative Addition Organoboron (R-B(OR)2) Organoboron (R-B(OR)2) Organoboron (R-B(OR)2)->Ar-Pd(II)(R)L2 Transmetalation Base Base Base->Ar-Pd(II)(R)L2

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of Methyl 5-bromo-4-methoxypicolinate with Cyclopenten-1-ylboronic Acid

This protocol is adapted from a documented synthesis and serves as an excellent starting point for the Suzuki coupling of this substrate.[4]

Materials:

  • Methyl 5-bromo-4-methoxypicolinate (1.0 equiv)

  • Cyclopenten-1-ylboronic acid (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

  • Anhydrous, degassed solvents

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add methyl 5-bromo-4-methoxypicolinate (e.g., 210 mg, 0.85 mmol), cyclopenten-1-ylboronic acid (e.g., 107 mg, 0.94 mmol), the palladium catalyst, and the base.

  • Add the degassed solvent (e.g., 3 mL of dioxane).[4]

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) or under microwave irradiation (e.g., 100-150 °C for 15-30 minutes).

  • Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Optimization and Considerations for Suzuki-Miyaura Coupling
ParameterRecommendation and Rationale
Palladium Catalyst Pd(PPh₃)₄ is a common choice. For more challenging couplings, consider pre-catalysts like Pd(dppf)Cl₂ or catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These can enhance the rate of oxidative addition.
Ligand If not using a pre-formed catalyst with a ligand, the choice of ligand is critical. For electron-deficient pyridines, bulky and electron-donating phosphine ligands are often beneficial.[5]
Base K₂CO₃ and Cs₂CO₃ are common choices. K₃PO₄ can also be effective, particularly for less reactive boronic acids. The choice of base can significantly impact the reaction rate and yield.[6]
Solvent Aprotic polar solvents like 1,4-dioxane, DMF, or THF are frequently used. A mixture of an organic solvent and water is also common, as water can aid in the dissolution of the base and facilitate transmetalation.[7]
Temperature Reaction temperatures typically range from 80 to 120 °C. Microwave irradiation can significantly reduce reaction times.[8]

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by coupling an aryl or heteroaryl halide with an amine.[9] This reaction has revolutionized the synthesis of arylamines, offering a milder and more general alternative to traditional methods.[10]

Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is similar in principle to the Suzuki coupling:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of methyl 5-bromo-4-methoxypicolinate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 [Ar-Pd(II)(NHR'R'')L2]+Br- [Ar-Pd(II)(NHR'R'')L2]+Br- Ar-Pd(II)(Br)L2->[Ar-Pd(II)(NHR'R'')L2]+Br- Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')L2]+Br-->Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L->Pd(0)L2 Product (Ar-NR'R'') Product (Ar-NR'R'') Ar-Pd(II)(NR'R'')L->Product (Ar-NR'R'') Reductive Elimination Methyl 5-bromo-4-methoxypicolinate (Ar-Br) Methyl 5-bromo-4-methoxypicolinate (Ar-Br) Methyl 5-bromo-4-methoxypicolinate (Ar-Br)->Ar-Pd(II)(Br)L2 Oxidative Addition Amine (HNR'R'') Amine (HNR'R'') Amine (HNR'R'')->[Ar-Pd(II)(NHR'R'')L2]+Br- Base Base Base->Ar-Pd(II)(NR'R'')L Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Generalized Protocol for Buchwald-Hartwig Amination

Materials:

  • Methyl 5-bromo-4-methoxypicolinate (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for a few minutes to allow for pre-formation of the active catalyst.

  • Add the base, methyl 5-bromo-4-methoxypicolinate, and the amine.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Key Considerations for Successful Buchwald-Hartwig Amination
ParameterRecommendation and Rationale
Catalyst System A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is typically used. The choice of ligand is crucial and depends on the amine and the aryl halide.
Ligand Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are generally preferred as they promote both oxidative addition and reductive elimination. For heteroaromatic substrates, ligands like Xantphos can be effective.[1]
Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) can also be used.[11]
Solvent Anhydrous, non-polar aprotic solvents such as toluene, 1,4-dioxane, or THF are typically employed to prevent catalyst deactivation.
Atmosphere The reaction is highly sensitive to oxygen, so it is crucial to maintain an inert atmosphere (argon or nitrogen) throughout the procedure.

Part 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a highly efficient method for the synthesis of substituted alkynes.

Mechanistic Overview

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper(I):

  • Palladium Catalytic Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper acetylide, and subsequent reductive elimination to form the product and regenerate Pd(0).

  • Copper Co-catalytic Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more reactive towards transmetalation with the palladium complex than the alkyne itself.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Product (Ar-C≡CR) Product (Ar-C≡CR) Ar-Pd(II)(C≡CR)L2->Product (Ar-C≡CR) Reductive Elimination Cu(I) Cu(I) Cu-C≡CR Cu-C≡CR Cu(I)->Cu-C≡CR Cu-C≡CR->Ar-Pd(II)(C≡CR)L2 Alkyne (H-C≡CR) Alkyne (H-C≡CR) Alkyne (H-C≡CR)->Cu-C≡CR Base Base Base->Cu-C≡CR Methyl 5-bromo-4-methoxypicolinate (Ar-Br) Methyl 5-bromo-4-methoxypicolinate (Ar-Br) Methyl 5-bromo-4-methoxypicolinate (Ar-Br)->Ar-Pd(II)(Br)L2 Oxidative Addition

Caption: Simplified catalytic cycles of the Sonogashira coupling.

Generalized Protocol for Sonogashira Coupling

Materials:

  • Methyl 5-bromo-4-methoxypicolinate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add methyl 5-bromo-4-methoxypicolinate, the palladium catalyst, and copper(I) iodide.

  • Add the solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

Key Parameters for Sonogashira Coupling
ParameterRecommendation and Rationale
Catalyst System The combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is standard.
Base An amine base such as triethylamine or diisopropylamine is typically used, which also serves as the solvent in some cases.
Solvent THF and DMF are common solvents. The choice can depend on the solubility of the substrates.
Copper-Free Conditions For sensitive substrates, copper-free Sonogashira protocols have been developed, often requiring a different palladium catalyst and a stronger base.

Summary of Recommended Reaction Conditions

Reaction TypeCatalyst System (Example)Base (Example)Solvent (Example)Temperature
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃1,4-Dioxane80-100 °C
Buchwald-Hartwig Pd₂(dba)₃ / XantphosNaOtBuToluene80-110 °C
Sonogashira Pd(PPh₃)₂Cl₂ / CuITriethylamineTHFRoom Temp - 60 °C

Troubleshooting Common Issues

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of high-purity, active catalysts and ligands. Handle air- and moisture-sensitive reagents under an inert atmosphere.

    • Insufficient Temperature: For sluggish reactions, consider increasing the temperature or using microwave irradiation.

    • Incorrect Base/Solvent Combination: The choice of base and solvent can be critical. A screening of different conditions may be necessary.

  • Side Reactions:

    • Homocoupling of Boronic Acids (Suzuki): Use a slight excess of the boronic acid and ensure efficient stirring.

    • Glaser Coupling of Alkynes (Sonogashira): This can be minimized by using copper-free conditions if it becomes a significant issue.

  • Difficult Purification:

    • Residual palladium can often be removed by treatment with activated carbon or by using commercially available palladium scavengers.

    • Careful column chromatography is typically effective for separating the product from byproducts and residual reagents.

Conclusion

Methyl 5-bromo-4-methoxypicolinate is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently synthesize a diverse array of functionalized picolinate derivatives for applications in drug discovery and materials science. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of these powerful synthetic transformations.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions (pp. 1-134). Wiley-VCH.
  • Chemistry LibreTexts. (2023).
  • ChemRxiv. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • MDPI. (2017).
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Organic Chemistry Frontiers (RSC Publishing). (2025).
  • Organic Process Research & Development (ACS Publications). (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • RSC Publishing. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
  • ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.
  • Supplementary Data. (n.d.).
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Ambeed. (n.d.).
  • YouTube. (2025).
  • National Institutes of Health. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • National Institutes of Health. (n.d.).
  • Supplementary Data. (n.d.).
  • MDPI. (2021). Palladium Nanoparticles Supported on Smopex-234® as Valuable Catalysts for the Synthesis of Heterocycles.
  • Chemical Science (RSC Publishing). (2018). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes.
  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.
  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ResearchGate. (n.d.). 2.2.
  • National Institutes of Health. (n.d.).
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method.
  • ChemRxiv. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.
  • ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions and More.
  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
  • The Journal of Organic Chemistry. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
  • ResearchGate. (n.d.). Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1 H )
  • National Institutes of Health. (n.d.). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d]oxazines by intramolecular Hiyama coupling.

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Application

"Methyl 5-bromo-4-methoxypicolinate" ligand screening for cross-coupling

Application Note: Ligand Screening Strategies for the Cross-Coupling of Methyl 5-bromo-4-methoxypicolinate Executive Summary Methyl 5-bromo-4-methoxypicolinate represents a highly functionalized pyridine scaffold critica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ligand Screening Strategies for the Cross-Coupling of Methyl 5-bromo-4-methoxypicolinate

Executive Summary

Methyl 5-bromo-4-methoxypicolinate represents a highly functionalized pyridine scaffold critical in the synthesis of kinase inhibitors and complex agrochemicals. However, its structural complexity presents a "triad of challenges" for cross-coupling:

  • Catalyst Poisoning: The pyridine nitrogen (N1) can displace phosphine ligands, deactivating the Palladium center.

  • Ester Instability: The C2-methyl ester is prone to hydrolysis under standard aqueous/basic Suzuki conditions.

  • Electronic Deactivation: While the C5-position is sterically accessible, the electron-deficient nature of the pyridine ring requires ligands that facilitate rapid oxidative addition without exacerbating homocoupling.

This guide details a high-throughput experimentation (HTE) approach to screen phosphine and NHC ligands for Suzuki-Miyaura and Buchwald-Hartwig couplings, ensuring chemoselectivity at the C5-Br position while preserving the C2-ester.

Strategic Framework: The Mechanistic Challenge

Successful coupling requires a catalyst system that outcompetes the substrate's intrinsic desire to bind Palladium via the pyridine nitrogen. We utilize bulky, electron-rich ligands to create a steric wall around the metal center, preventing N-coordination while promoting the oxidative addition of the C-Br bond.

Mechanistic Pathway & Pitfalls

CatalyticCycle Pd0 Active Pd(0)L OxAdd Oxidative Addition (C5-Br Insertion) Pd0->OxAdd Rate Limiting (Sterics) Poison OFF-CYCLE: Pyridine N-Binding (Catalyst Deactivation) Pd0->Poison Low Steric Bulk Ligands TransMet Transmetallation (Boronate/Amine) OxAdd->TransMet Base Activation RedElim Reductive Elimination (C-C/C-N Bond Formation) TransMet->RedElim Hydrolysis SIDE REACTION: Ester Hydrolysis (Saponification) TransMet->Hydrolysis Strong Base/High H2O RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the competition between productive oxidative addition and off-cycle catalyst poisoning by the pyridine nitrogen.

Protocol 1: Microscale High-Throughput Ligand Screening (HTE)

Objective: Identify the optimal Ligand/Base combination in a 24-well or 96-well format using <5 mg of substrate per reaction.

Reagents & Materials
  • Substrate: Methyl 5-bromo-4-methoxypicolinate (0.1 mmol/well).

  • Coupling Partner: Aryl boronic acid (1.5 equiv) or Aryl amine (1.2 equiv).

  • Catalyst Precursor: Pd(OAc)₂ or Pd₂dba₃ (Avoid Pd(PPh₃)₄ due to instability).

  • Ligand Set (The "Toolbox"):

    • Monodentate Biaryl (Buchwald): XPhos, SPhos, RuPhos, BrettPhos.

    • Bidentate: Xantphos, dppf, BINAP.

    • NHC:[1] PEPPSI-IPr.

  • Bases: K₃PO₄ (mild, anhydrous), Cs₂CO₃, K₂CO₃. Avoid: NaOH, KOtBu (causes ester cleavage).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow
  • Stock Solution Preparation (Glovebox or Schlenk Line):

    • Pd Stock: Dissolve Pd(OAc)₂ in Dioxane to reach 0.02 M.

    • Ligand Stock: Dissolve ligands in Dioxane to reach 0.04 M (L:Pd ratio 2:1).

    • Substrate Mix: Dissolve Picolinate + Coupling Partner in Dioxane.

  • Dispensing (24-Well Block):

    • Add 50 µL Ligand Stock to designated wells.

    • Add 25 µL Pd Stock to all wells (1 mol% loading).

    • Incubate: Stir for 5 mins at RT to form the active catalyst species (L-Pd-X).

    • Add Solid Base (3 equiv) directly to wells.

    • Add Substrate Mix (Final concentration 0.1 M).

  • Reaction:

    • Seal block with a PTFE-lined cap.

    • Heat to 80°C for 12 hours.

    • Note: Do not exceed 100°C to prevent thermal decomposition of the methyl ester.

  • Workup & Analysis:

    • Cool to RT.

    • Filter through a silica plug (removes Pd/salts) using EtOAc.

    • Analyze via UPLC-MS (See Section 5).

Protocol 2: Scale-Up Optimization (Gram Scale)

Once the "Hit" ligand is identified (typically XPhos or SPhos for this substrate class), scale up using a precatalyst to ensure precise stoichiometry.

Recommended Conditions (Suzuki-Miyaura)
  • Catalyst: XPhos Pd G3 (2 mol%).

  • Base: K₃PO₄ (2.0 equiv) in Water (0.5 mL) / Dioxane (5 mL).

  • Temperature: 60°C (Milder temp preserves ester).

Procedure:

  • Charge a 25 mL flask with Methyl 5-bromo-4-methoxypicolinate (1.0 g, 4.06 mmol), Boronic Acid (1.2 equiv), and XPhos Pd G3 (68 mg, 0.08 mmol).

  • Evacuate and backfill with N₂ (x3).

  • Add degassed 1,4-Dioxane (10 mL).

  • Add degassed aqueous K₃PO₄ (0.5 M, 16 mL) via syringe.

  • Stir vigorously at 60°C. Monitor by LCMS at 2h and 4h.

  • Quench: Dilute with water, extract with DCM (avoid EtOAc if transesterification is suspected, though rare with methyl esters).

Data Analysis & Troubleshooting

Screening Analysis Workflow:

HTE_Workflow Start Raw LCMS Data Check1 Product Mass (M+H)? Start->Check1 Check2 SM Remaining? Check1->Check2 Yes Result_Poison FAIL: High SM (Catalyst Poisoning) Check1->Result_Poison No Check3 Hydrolysis (M-14)? Check2->Check3 Low SM Result_Hit HIT: >90% Conv. No Hydrolysis Check3->Result_Hit No Result_Sapon FAIL: Acid Product (Base too strong) Check3->Result_Sapon Yes

Figure 2: Decision tree for interpreting LCMS screening data.

Performance Matrix (Representative Data)
Ligand ClassLigandConversion (%)Ester Hydrolysis (%)Notes
Biaryl Phosphine XPhos 98% <1% Recommended. Bulky isopropyl groups prevent N-binding.
Biaryl PhosphineSPhos92%<1%Good alternative.
Bisphosphinedppf65%0%Slower kinetics; requires higher temp.
TriarylphosphinePPh₃15%0%Failed. Poisoned by pyridine nitrogen.
Base Effect NaOH 99%85% CRITICAL FAIL. Saponification of ester.
Base EffectK₃PO₄98%<1%Optimal base.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Malinowski, J. T., et al. (2020). High-Throughput Experimentation in Pharmaceutical Development. Nature Reviews Chemistry, 4, 490–497. (Contextual grounding for HTE protocols).

Sources

Method

Application Notes &amp; Protocols for the Scale-Up Synthesis of Methyl 5-bromo-4-methoxypicolinate

Prepared by: Gemini, Senior Application Scientist Introduction: Strategic Importance and Synthesis Overview Methyl 5-bromo-4-methoxypicolinate is a pivotal heterocyclic building block in contemporary drug discovery and d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Importance and Synthesis Overview

Methyl 5-bromo-4-methoxypicolinate is a pivotal heterocyclic building block in contemporary drug discovery and development. Its substituted pyridine core is a common scaffold in a wide array of biologically active molecules, making its efficient and scalable synthesis a critical concern for medicinal and process chemists. The presence of three distinct functional handles—an ester, a bromo group, and a methoxy ether—allows for versatile downstream modifications, such as Suzuki couplings, nucleophilic aromatic substitutions, and amide bond formations.

However, the synthesis of polysubstituted pyridines presents notable challenges, particularly during scale-up. Issues such as regioselectivity, management of reaction exotherms, handling of hazardous reagents, and purification of intermediates can impede the transition from laboratory-scale batches to pilot plant production.

This document provides a comprehensive guide to a robust and scalable three-step synthesis of Methyl 5-bromo-4-methoxypicolinate, starting from the commercially available 4-hydroxypicolinic acid. The chosen route prioritizes operational safety, cost-effectiveness of reagents, and straightforward purification procedures. Each step is detailed with an in-depth protocol, causality-driven explanations for experimental choices, and critical considerations for safe and efficient scale-up.

Overall Synthetic Workflow

The proposed synthesis follows a logical progression of functional group transformations designed to minimize purification challenges and maximize yield.

G A 4-Hydroxypicolinic Acid (Starting Material) B Step 1: Fischer Esterification (MeOH, H₂SO₄) A->B Esterification C Methyl 4-hydroxypicolinate (Intermediate 1) B->C D Step 2: Regioselective Bromination (NBS, Acetonitrile) C->D Bromination E Methyl 5-bromo-4-hydroxypicolinate (Intermediate 2) D->E F Step 3: Williamson Ether Synthesis (NaOCH₃, MeOH, CH₃I) E->F O-Methylation G Methyl 5-bromo-4-methoxypicolinate (Final Product) F->G

Caption: High-level overview of the three-step synthetic route.

Step 1: Fischer Esterification of 4-Hydroxypicolinic Acid

Principle and Rationale

The initial step involves the conversion of the carboxylic acid to its corresponding methyl ester. The Fischer-Speier esterification is the method of choice for scale-up due to its use of inexpensive and readily available reagents: methanol as both the solvent and reactant, and concentrated sulfuric acid as the catalyst.[1][2] The reaction is an equilibrium process; using a large excess of methanol drives the reaction towards the product side, ensuring high conversion.[2]

G cluster_mech Fischer Esterification Mechanism RCOOH 4-Hydroxypicolinic Acid Protonated_Carbonyl Protonated Carbonyl (Activated) RCOOH->Protonated_Carbonyl + H⁺ H2SO4 H₂SO₄ (catalyst) MeOH Methanol (CH₃OH) Tetrahedral_Int Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Int + CH₃OH Ester Methyl 4-hydroxypicolinate Tetrahedral_Int->Ester - H₂O, - H⁺

Caption: Key stages of the acid-catalyzed esterification process.

Detailed Protocol
  • Reactor Setup: Charge a suitably sized, clean, and dry glass-lined reactor with a mechanical stirrer, reflux condenser, and temperature probe with 4-hydroxypicolinic acid (1.0 eq).

  • Reagent Addition: Under stirring, add methanol (10-15 volumes relative to the starting material). The mixture will be a slurry.

  • Catalyst Addition (Caution: Exothermic): Cool the slurry to 0-5 °C using a cooling bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq) subsurface, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: Once the addition is complete, heat the mixture to reflux (approx. 65 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC until consumption of the starting material is complete.

  • Work-up - Quench & Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing chilled water (10 volumes). Adjust the pH to 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 5 volumes).

  • Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-hydroxypicolinate as a solid. The product is often of sufficient purity for the next step without further purification.

Scale-Up Considerations & Safety
  • Heat Management: The initial addition of sulfuric acid to methanol is highly exothermic. A robust cooling system and slow, controlled addition are critical to prevent a runaway reaction.

  • Material Compatibility: Ensure all wetted parts of the reactor and transfer lines are compatible with strong acids.

  • Pressure: The reaction is run at atmospheric pressure, but the reflux condenser must be adequately sized to handle the methanol vapor.

  • Safety:

    • Sulfuric Acid: Highly corrosive. Wear acid-resistant gloves, safety goggles, and a lab coat. Handle only in a well-ventilated area.

    • Methanol: Flammable and toxic. Avoid inhalation and skin contact. Ensure the reactor is properly grounded to prevent static discharge.[3]

Step 2: Regioselective Bromination

Principle and Rationale

This step introduces the bromine atom onto the pyridine ring. The 4-hydroxy group is an activating, ortho-, para-directing group. The C5 position is sterically accessible and electronically favored for electrophilic substitution. N-Bromosuccinimide (NBS) is chosen as the brominating agent over liquid bromine. For scale-up, NBS is significantly safer and easier to handle as it is a solid, reducing the risks associated with corrosive and volatile Br₂.[4] Acetonitrile is an excellent solvent choice as it is relatively inert and solubilizes the reactants well.

Detailed Protocol
  • Reactor Setup: Charge the reactor with Methyl 4-hydroxypicolinate (1.0 eq) and acetonitrile (10 volumes). Stir to form a solution or a fine slurry.

  • Reagent Addition: Add N-Bromosuccinimide (1.05-1.1 eq) portion-wise over 30-60 minutes at room temperature (20-25 °C). A slight exotherm may be observed; maintain the temperature below 30 °C with cooling if necessary.

  • Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by HPLC to confirm the consumption of the starting material.

  • Work-up - Quench: Upon completion, add an aqueous solution of sodium thiosulfate (10% w/v) to quench any unreacted NBS and bromine byproducts.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetonitrile. Add water to the residue to precipitate the product.

  • Purification: Filter the resulting solid, wash with cold water, and then a minimal amount of a non-polar solvent like heptane to aid drying. Dry the solid under vacuum. This typically yields Methyl 5-bromo-4-hydroxypicolinate of high purity.

Scale-Up Considerations & Safety
  • Exotherm Control: While less aggressive than using liquid bromine, the reaction with NBS can still be exothermic. Portion-wise addition and monitoring the internal temperature are crucial.

  • Solid Handling: NBS is a fine powder and can be an irritant. Use appropriate dust masks and containment during charging operations.

  • Purification: Precipitation/crystallization is a highly scalable purification method. The choice of anti-solvent (water) and wash solvent (heptane) is based on product solubility and impurity profiles.

  • Safety:

    • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation of dust and skin contact.[5]

    • Bromine Safety (General): Although not used directly, byproducts can include bromine. It is a violent oxidizer and highly toxic.[6][7] Emergency procedures, including access to neutralizing agents and appropriate PPE (respiratory protection, chemical-resistant gloves), are essential.[6][7][8]

Step 3: O-Methylation via Williamson Ether Synthesis

Principle and Rationale

The final step is the methylation of the phenolic hydroxyl group. A Williamson ether synthesis is employed, where a base deprotonates the hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack a methylating agent. For scale-up, sodium methoxide (NaOCH₃) is an ideal base.[9] It is a strong, non-nucleophilic base that is commercially available as a solution in methanol, making it easy to handle and meter.[10][11] Using methanol as the solvent simplifies the process. Methyl iodide is a highly effective methylating agent.

G cluster_mech Williamson Ether Synthesis Mechanism ArOH Methyl 5-bromo-4-hydroxypicolinate Phenoxide Phenoxide Intermediate (Nucleophile) ArOH->Phenoxide + NaOCH₃, - CH₃OH NaOMe Sodium Methoxide (Base) Product Final Product Phenoxide->Product + CH₃I, - NaI (SN2) MeI Methyl Iodide (Electrophile)

Caption: Deprotonation followed by SN2 attack to form the ether.

Detailed Protocol
  • Reactor Setup: Charge the reactor with Methyl 5-bromo-4-hydroxypicolinate (1.0 eq) and methanol (10 volumes).

  • Base Addition: Add sodium methoxide solution in methanol (25-30 wt%, 1.1-1.2 eq) to the slurry at room temperature over 20-30 minutes.

  • Methylation (Caution: Exothermic): Cool the mixture to 10-15 °C. Slowly add methyl iodide (1.2-1.5 eq) while maintaining the internal temperature below 25 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until HPLC analysis confirms the reaction is complete.

  • Work-up - Quench: Carefully add water to the reaction mixture to quench any unreacted reagents and dissolve the sodium iodide byproduct.

  • Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. The product will often precipitate or can be extracted with a suitable solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, then dry over magnesium sulfate. After filtration, concentrate the solvent to obtain the crude product. The final product, Methyl 5-bromo-4-methoxypicolinate, can be purified by recrystallization from a solvent system such as ethyl acetate/heptane.

Scale-Up Considerations & Safety
  • Reagent Handling: Sodium methoxide solution is corrosive, flammable, and water-reactive.[9][10] It must be handled under an inert atmosphere (e.g., nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide.[11] Use dedicated, dry transfer lines.

  • Toxicity: Methyl iodide is toxic and a suspected carcinogen. Use a closed-system for transfers to minimize exposure.

  • Byproduct Removal: The sodium iodide byproduct is water-soluble, making the aqueous work-up an effective purification step.

  • Safety:

    • Sodium Methoxide: Corrosive and flammable. Reacts violently with water. Wear appropriate PPE and handle under an inert atmosphere.[10][11]

    • Methyl Iodide: Toxic, volatile, and a potential carcinogen. Handle only in a well-ventilated fume hood with appropriate gloves and eye protection.

Summary of Process Parameters and Data

StepKey ReactantsMolar Ratio (vs SM)SolventTemp (°C)Time (h)Typical Yield
1. Esterification 4-Hydroxypicolinic acid, H₂SO₄1.0 : 0.15Methanol6512-2490-95%
2. Bromination Methyl 4-hydroxypicolinate, NBS1.0 : 1.1Acetonitrile20-254-885-90%
3. O-Methylation Methyl 5-bromo-4-hydroxypicolinate, NaOCH₃, CH₃I1.0 : 1.2 : 1.3Methanol20-252-488-94%

References

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate. Google Patents.
  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1.... Google Patents.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. Available at: [Link]

  • Handling Sodium Methylate Safely. Biodiesel Magazine. Available at: [Link]

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. Available at: [Link]

  • Bromination safety. YouTube. Available at: [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. ResearchGate. Available at: [Link]

  • Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. National Institutes of Health. Available at: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]

  • The synthetic method of 2-pyridine carboxylic acid. Google Patents.
  • Bromination of pyridine derivatives. Google Patents.
  • Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI. Available at: [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health. Available at: [Link]

  • Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. ACS Publications. Available at: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Royal Society of Chemistry. Available at: [Link]

  • Bromine | Chemical Emergencies. Centers for Disease Control and Prevention. Available at: [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. National Institutes of Health. Available at: [Link]

  • Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI. Available at: [Link]

  • Method for esterification of carboxylic or polycarboxylic acid in the presence of supercritical fluids and catalysts therefor. Google Patents.
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  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. National Institutes of Health. Available at: [Link]

  • Methyl 4-bromo-5-methylpicolinate. PubChem. Available at: [Link]

  • Handling liquid bromine and preparing bromine water. Royal Society of Chemistry. Available at: [Link]

  • SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses. Available at: [Link]

  • Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds: Unified Total Synthesis of the Limonoid Alkaloids. ChemRxiv. Available at: [Link]

  • Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Der Pharma Chemica. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Effects on Reaction Rates of Methyl 5-Bromo-4-methoxypicolinate

Welcome to the technical support center for optimizing reactions involving Methyl 5-bromo-4-methoxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving Methyl 5-bromo-4-methoxypicolinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving desired reaction outcomes. As a key building block in the synthesis of complex molecules, understanding how solvents modulate the reactivity of this electron-deficient bromopyridine is paramount to success.

This center provides in-depth, evidence-based guidance in a question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Methyl 5-bromo-4-methoxypicolinate that influence its reactivity?

A1: Methyl 5-bromo-4-methoxypicolinate (CAS No. 1256789-95-3) possesses a unique combination of functional groups that dictate its chemical behavior.[1][2] The pyridine ring is electron-deficient, which enhances the reactivity of the C-Br bond towards palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position is the primary site for reactions like Suzuki, Buchwald-Hartwig, and Heck couplings. The methoxy group at the 4-position and the methyl ester at the 2-position are electron-withdrawing, further activating the C-Br bond for oxidative addition to a palladium(0) catalyst.

Q2: Why is solvent selection so critical for reactions with this compound?

A2: Solvents play a multifaceted role in palladium-catalyzed cross-coupling reactions.[2][3][4] They do not merely act as a medium for the reaction but actively influence:

  • Catalyst Stability and Activity: Solvents can coordinate to the palladium center, stabilizing the active catalytic species and influencing its reactivity.

  • Reagent Solubility: Ensuring all components, including the organic halide, the coupling partner (e.g., boronic acid), and the base, are sufficiently soluble is crucial for efficient reaction kinetics.

  • Reaction Mechanism and Rate: The polarity of the solvent can significantly affect the energies of the transition states in the catalytic cycle. For instance, polar solvents can stabilize charged intermediates, potentially accelerating key steps like oxidative addition.[3]

  • Selectivity: In some cases, the choice of solvent can even influence the selectivity of the reaction, directing the coupling to a specific site on a multifunctional molecule.[3]

Q3: What are the general classes of solvents used for cross-coupling reactions with bromopyridines?

A3: Solvents for these reactions are typically categorized based on their polarity and proticity:

  • Polar Aprotic Solvents: (e.g., DMF, DMAc, NMP, Acetonitrile, THF, 1,4-Dioxane). These are often the solvents of choice for many cross-coupling reactions. They possess high dielectric constants and dipole moments, which help to dissolve polar reagents and stabilize charged intermediates. Dimethylformamide (DMF) is a conventional choice for Heck reactions as it can coordinate to and stabilize the Pd(0) catalyst.[2]

  • Polar Protic Solvents: (e.g., water, ethanol, isopropanol). These solvents can participate in hydrogen bonding. Water is frequently used as a co-solvent, particularly in Suzuki-Miyaura couplings, as it helps to dissolve inorganic bases like potassium carbonate and can facilitate the transmetalation step.[5]

  • Nonpolar Aromatic Solvents: (e.g., Toluene, Xylene). These solvents are less effective at stabilizing charged species but can be advantageous in certain situations, such as preventing catalyst deactivation or minimizing side reactions. Toluene is a common choice for some Sonogashira couplings.

Troubleshooting Guide

Problem 1: My Suzuki-Miyaura coupling reaction is slow or has stalled.

Potential Cause & Troubleshooting Steps:

Your reaction rate is likely being hampered by poor solubility of reagents, inefficient catalyst turnover, or a high-energy barrier for a key step in the catalytic cycle.

Workflow for Troubleshooting a Slow Suzuki-Miyaura Reaction:

Troubleshooting a Slow Suzuki-Miyaura Reaction

Detailed Explanation:

  • Solubility is Key: The Suzuki-Miyaura reaction is often a multiphasic reaction. The organic starting materials need to be in the same phase as the catalyst, while the inorganic base often resides in an aqueous phase. A solvent system like 1,4-Dioxane/water is a robust choice as it provides good solubility for both organic and inorganic reagents.[5] A patent describing a Suzuki coupling of Methyl 5-bromo-4-methoxypicolinate successfully employed a 1,4-dioxane/water mixture.

  • Accelerating with Polar Solvents: The oxidative addition of the aryl bromide to the palladium center and the subsequent transmetalation are often rate-limiting steps. These steps can involve the formation of polar or charged intermediates that are stabilized by polar solvents. A patent for a Suzuki reaction with Methyl 5-bromo-4-methoxypicolinate utilized a polar aprotic mixture of acetonitrile and methanol .[4] This suggests that for this electron-deficient substrate, a polar environment can be beneficial.

Problem 2: I am observing significant side product formation, such as debromination.

Potential Cause & Troubleshooting Steps:

Side products like debromination (hydrodehalogenation) can arise from various off-cycle pathways. The solvent can play a role in promoting or suppressing these unwanted reactions.

Workflow for Mitigating Side Product Formation:

Mitigating Side Product Formation

Detailed Explanation:

  • Protic Solvents as a Proton Source: Polar protic solvents like water and alcohols can serve as a source of protons for the undesired hydrodehalogenation of the starting material. If debromination is a significant issue, switching to a rigorously dried aprotic solvent system can be beneficial.

  • Solvent Polarity and Reaction Temperature: Highly polar solvents can sometimes accelerate the desired reaction to a greater extent than the side reactions, allowing for the use of lower reaction temperatures. This can improve the overall selectivity of the transformation.

  • Coordinating Solvents: While often beneficial, highly coordinating solvents like DMF can sometimes lead to catalyst instability or promote undesired pathways. If side reactions are prevalent in DMF, switching to a less coordinating solvent like 1,4-dioxane or toluene may be advantageous.

Data Presentation: Solvent Properties and Their Impact

The following table summarizes the properties of common solvents used in palladium-catalyzed cross-coupling reactions. The choice of solvent can be guided by these parameters, with the understanding that the optimal solvent is often determined empirically.

SolventDielectric Constant (ε) at 20°CDipole Moment (μ, Debye)TypeTypical Application Notes for Bromopyridine Couplings
1,4-Dioxane 2.20.45Polar AproticExcellent for Suzuki reactions, often with water as a co-solvent. Good solubility for a wide range of reagents.[5]
Acetonitrile (MeCN) 37.53.92Polar AproticPromotes reactions with polar transition states. Used successfully in a Suzuki coupling of the title compound.[4]
Toluene 2.40.36NonpolarGood for reactions where side reactions in polar media are a concern. Can require higher temperatures.
Dimethylformamide (DMF) 36.73.82Polar AproticA common solvent for Heck and Sonogashira reactions. Its coordinating ability can stabilize the catalyst.[2]
Tetrahydrofuran (THF) 7.61.75Polar AproticA versatile solvent, often used in a range of cross-coupling reactions.
Water 80.11.85Polar ProticPrimarily used as a co-solvent to dissolve inorganic bases. Can accelerate transmetalation in Suzuki reactions.
Ethanol 24.61.69Polar ProticCan be used as a co-solvent with water or as the primary solvent in some "green" chemistry protocols.

Experimental Protocols

The following are example protocols derived from the patent literature for Suzuki-Miyaura couplings of Methyl 5-bromo-4-methoxypicolinate. These should be considered as starting points for optimization.

Protocol 1: 1,4-Dioxane/Water System

This protocol is adapted from patent WO2019158572A1.

Reaction Scheme:

Suzuki Coupling in 1,4-Dioxane/Water

Step-by-Step Methodology:

  • To a reaction vessel, add Methyl 5-bromo-4-methoxypicolinate (1.0 eq), [4-(trifluoromethyl)phenyl]boronic acid (1.1 eq), and sodium carbonate (4.0 eq).

  • Add the palladium catalyst, for example, XPhos Pd G2 (0.03 eq).

  • Add 1,4-dioxane and water to the vessel.

  • Purge the reaction mixture with an inert gas (e.g., Argon) for 15-20 minutes.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).

  • Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.

Protocol 2: Acetonitrile/Methanol System

This protocol is adapted from patent WO2021136354A1.

Step-by-Step Methodology:

  • To a reaction vessel, add Methyl 5-bromo-4-methoxypicolinate (1.0 eq), the desired boronate ester (e.g., 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane, 1.5 eq), and potassium carbonate (2.0 eq).

  • Add the palladium catalyst (e.g., Palladium acetate, 0.1 eq) and a phosphine ligand (e.g., triphenylphosphine, 0.2 eq).

  • Add a mixed solvent of acetonitrile and methanol.

  • Purge the reaction mixture with an inert gas.

  • Stir the reaction at the desired temperature (e.g., reflux) until the starting material is consumed.

  • Monitor the reaction progress by a suitable analytical technique.

  • Upon completion, cool the reaction and proceed with workup and purification.

References

  • WO2024214088A1 - Heterocyclic compounds as dual inhibitors of pd-l1 and adenosine receptors - Google P
  • Optimization of 3-aminotrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators - PMC - PubMed Central. (URL not available)
  • Palladium-Catalyzed Cross-Coupling of Electron-Poor Terminal Alkynes with Arylboronic Acids under Ligand-Free and Aerobic Conditions - Sci-Hub. (URL not available)
  • Accelerated Chemical Reaction Optimization Using Multi-Task Learning - PMC. (URL not available)
  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC - NIH. (URL not available)
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - MDPI. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. [Link]

  • Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions - MDPI. [Link]

  • Methyl 5-bromo-4-methoxypicolinate | CAS#:1256789-95-3 | Chemsrc. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]

  • WO2021136354A1 - Googleapis.com. (URL not available)

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Reactivity of Methyl 5-bromo-4-methoxypicolinate Isomers

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Substituted pyridines, in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Substituted pyridines, in particular, are ubiquitous pharmacophores and key intermediates. This guide provides an in-depth comparative analysis of the reactivity of Methyl 5-bromo-4-methoxypicolinate and its structural isomers. As a senior application scientist, my aim is to move beyond a simple recitation of facts and provide a causal understanding of how substituent placement governs reaction outcomes in key synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.

Introduction to the Isomeric Landscape

The reactivity of a substituted pyridine is a nuanced interplay of electronic and steric effects imparted by its substituents. In the case of methyl bromomethoxypicolinates, the relative positions of the bromine atom (a versatile handle for cross-coupling), the methoxy group (an electron-donating group), and the methyl ester (an electron-withdrawing group) on the pyridine ring dictate the electron density of the ring and the accessibility of the reactive sites. This guide will focus on a comparative analysis of three representative isomers:

  • Methyl 5-bromo-4-methoxypicolinate (Isomer A)

  • Methyl 3-bromo-4-methoxypicolinate (Isomer B)

  • Methyl 6-bromo-4-methoxypicolinate (Isomer C)

The varied placement of these functional groups creates distinct electronic and steric environments, leading to significant differences in their reactivity profiles.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, and its efficiency with bromopyridine substrates is highly dependent on the electronic and steric environment of the C-Br bond.[1][2]

Theoretical Underpinnings: Electronic and Steric Effects

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group decreases the electron density of the ring, which generally facilitates the oxidative addition of palladium(0) to the C-Br bond, the rate-determining step in many Suzuki-Miyaura couplings.[2] Conversely, the electron-donating methoxy group can partially offset this effect, depending on its position.

Steric Effects: Steric hindrance around the C-Br bond can significantly impede the approach of the bulky palladium catalyst, thereby slowing down or even inhibiting the reaction.[3] The proximity of substituents to the bromine atom is a critical factor to consider.

Isomer-Specific Reactivity Analysis

Isomer A (Methyl 5-bromo-4-methoxypicolinate):

  • Electronics: The bromine at the 5-position is meta to the electron-withdrawing ester group and para to the electron-donating methoxy group. The methoxy group's +M (mesomeric) effect will increase electron density at the 5-position, which could slightly deactivate the C-Br bond towards oxidative addition compared to an unsubstituted bromopyridine.

  • Sterics: The bromine atom is flanked by a proton and the methoxy group. The methoxy group at the 4-position exerts some steric hindrance.

Isomer B (Methyl 3-bromo-4-methoxypicolinate):

  • Electronics: The bromine at the 3-position is ortho to the methoxy group and meta to the ester group. The powerful +M effect of the methoxy group at the para-position will significantly increase electron density at the 3-position, likely making this isomer the least reactive in Suzuki-Miyaura coupling.

  • Sterics: The bromine is situated between a proton and the methoxy group, which presents moderate steric hindrance.

Isomer C (Methyl 6-bromo-4-methoxypicolinate):

  • Electronics: The bromine at the 6-position is ortho to the pyridine nitrogen and para to the methoxy group. The strong electron-withdrawing effect of the adjacent nitrogen atom significantly lowers the electron density at the 6-position, making the C-Br bond highly susceptible to oxidative addition. This electronic activation is a dominant factor.

  • Sterics: The bromine is adjacent to the sterically undemanding nitrogen atom and a proton, resulting in minimal steric hindrance for the incoming palladium catalyst.

Predicted Reactivity Order (Suzuki-Miyaura): Isomer C > Isomer A > Isomer B

This prediction is based on the dominant activating effect of the ortho-nitrogen in Isomer C and the deactivating effect of the para-methoxy group in Isomer B.

Supporting Experimental Data (Analogous Systems)

The following table presents typical conditions and yields for Suzuki-Miyaura reactions of closely related bromopyridine derivatives, which support the predicted reactivity trends.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂OModerate to Good[3]
(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxaneGood[4]

Note: This data is for illustrative purposes with analogous systems and not a direct comparison of the isomers .

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, another cornerstone of modern organic synthesis, enables the formation of C-N bonds.[5][6] The reactivity trends in this reaction often parallel those of Suzuki-Miyaura coupling, as both typically involve an initial oxidative addition step.

Isomer-Specific Reactivity Analysis

The same electronic and steric arguments used for the Suzuki-Miyaura reaction apply to the Buchwald-Hartwig amination. The electron deficiency at the carbon bearing the bromine is a key driver for the oxidative addition of the palladium catalyst.

Predicted Reactivity Order (Buchwald-Hartwig): Isomer C > Isomer A > Isomer B

The high reactivity of the 6-position (Isomer C) is again anticipated due to the strong inductive effect of the adjacent nitrogen atom. Isomer B is expected to be the least reactive due to the electron-donating effect of the para-methoxy group.

Supporting Experimental Data (Analogous Systems)

The following table provides representative conditions for Buchwald-Hartwig amination of related bromopyridines.

SubstrateAmineCatalyst/LigandBaseSolventTemperatureReference
2-Amino-5-bromo-4-methylpyridinePrimary/Secondary AminesPd₂(dba)₃ / XantphosCs₂CO₃Toluene110 °C[6]
2-BromopyridinesVolatile AminesPd(OAc)₂ / dpppNaOtBuToluene80 °C[7]

Note: This data is for illustrative purposes with analogous systems and not a direct comparison of the isomers .

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on pyridine rings is favored at the 2- and 4-positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[8][9] The presence of electron-withdrawing groups ortho and para to the leaving group further stabilizes this intermediate and accelerates the reaction.

Isomer-Specific Reactivity Analysis

Isomer A (Methyl 5-bromo-4-methoxypicolinate):

  • The bromine is at the 5-position, which is not activated for SNAr by the pyridine nitrogen in the same way as the 2- and 4-positions. The electron-withdrawing ester group is meta, offering minimal resonance stabilization to a Meisenheimer intermediate. The electron-donating methoxy group further deactivates the ring towards nucleophilic attack. This isomer is predicted to be the least reactive towards SNAr.

Isomer B (Methyl 3-bromo-4-methoxypicolinate):

  • Similar to Isomer A, the bromine is at an unactivated position (3-position). The para-methoxy group is strongly deactivating. This isomer is also expected to be highly unreactive in SNAr reactions.

Isomer C (Methyl 6-bromo-4-methoxypicolinate):

  • The bromine is at the 6-position, which is ortho to the pyridine nitrogen. This position is electronically activated for nucleophilic attack. The electron-withdrawing ester group at the 2-position, while not directly ortho or para to the leaving group, contributes to the overall electron deficiency of the ring. The methoxy group at the 4-position is para to the bromine and will have a deactivating effect. However, the activation by the ortho-nitrogen is a powerful effect. This isomer is predicted to be the most reactive of the three towards SNAr, although the reaction may still require forcing conditions due to the deactivating methoxy group.

Predicted Reactivity Order (SNAr): Isomer C > Isomer A ≈ Isomer B

Experimental Protocols

The following are generalized, representative protocols for the types of reactions discussed. Note: These are starting points and will require optimization for each specific substrate and coupling partner.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine bromopyridine isomer (1.0 eq.), boronic acid (1.2 eq.), and base (e.g., K₂CO₃, 2.0 eq.) in a reaction vessel. B Add solvent (e.g., 1,4-dioxane/water 4:1). A->B C Degas the mixture with an inert gas (e.g., Argon or Nitrogen) for 15-30 min. B->C D Add Pd catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.). C->D E Heat the reaction mixture (e.g., 80-100 °C) with stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with an organic solvent (e.g., EtOAc). F->G H Wash with water and brine. G->H I Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate. H->I J Purify by column chromatography. I->J Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A To an oven-dried reaction vessel, add Pd catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), ligand (e.g., Xantphos, 0.04 eq.), and base (e.g., Cs₂CO₃, 1.4 eq.). B Evacuate and backfill with inert gas (3x). A->B C Add the bromopyridine isomer (1.0 eq.), the amine (1.2 eq.), and anhydrous, degassed solvent (e.g., toluene). B->C D Heat the reaction mixture (e.g., 100-120 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and filter through a pad of Celite, washing with an organic solvent (e.g., EtOAc). E->F G Concentrate the filtrate. F->G H Purify by column chromatography. G->H

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of Methyl 5-bromo-4-methoxypicolinate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science research, the unequivocal structural confirmation of key intermediates is paramount. Methyl 5-bromo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the unequivocal structural confirmation of key intermediates is paramount. Methyl 5-bromo-4-methoxypicolinate, a substituted pyridine derivative, serves as a critical building block in the synthesis of a variety of complex molecules, including kinase inhibitors and other bioactive compounds.[1][2] Its precise molecular architecture dictates its reactivity in crucial transformations such as Suzuki-Miyaura cross-coupling reactions, making rigorous structural validation an indispensable step in any synthetic workflow.[3][4]

This guide provides an in-depth comparison of the essential analytical techniques for validating the structure of Methyl 5-bromo-4-methoxypicolinate. We will delve into the causality behind experimental choices, present detailed protocols, and compare its expected analytical data with a closely related structural analog, Methyl 4-bromo-5-methylpicolinate, to provide a comprehensive framework for confident structural assignment.

The Imperative of Structural Integrity

The isomeric nature of substituted pyridines necessitates a multi-technique approach for unambiguous structural elucidation. A minor deviation in substituent placement, for instance, between a methoxy and a methyl group, or a shift in the bromine position, can lead to vastly different chemical properties and biological activities. Therefore, relying on a single analytical method is fraught with risk. This guide advocates for a self-validating system of complementary techniques to ensure the highest degree of confidence in the assigned structure.

Core Analytical Techniques for Structural Validation

The primary tools for the structural determination of Methyl 5-bromo-4-methoxypicolinate are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Infrared (IR) Spectroscopy provides valuable complementary information about the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of Methyl 5-bromo-4-methoxypicolinate is expected to show distinct signals for the aromatic protons and the methyl groups of the ester and methoxy substituents. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic of the substitution pattern on the pyridine ring.

Expected ¹H NMR Spectrum of Methyl 5-bromo-4-methoxypicolinate:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
H-3~7.8 - 8.0Singlet1H
H-6~8.4 - 8.6Singlet1H
OCH₃ (methoxy)~3.9 - 4.1Singlet3H
OCH₃ (ester)~3.8 - 4.0Singlet3H

Causality behind the expected shifts: The electron-withdrawing nature of the ester group at the 2-position and the nitrogen atom in the pyridine ring will deshield the adjacent protons, shifting them downfield. The methoxy group at the 4-position is electron-donating, which would typically shield adjacent protons. However, in this case, the protons are too distant to be significantly affected. The lack of adjacent protons for H-3 and H-6 results in singlet multiplicities.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Expected ¹³C NMR Spectrum of Methyl 5-bromo-4-methoxypicolinate:

CarbonExpected Chemical Shift (ppm)
C=O (ester)~165 - 175
C-2~150 - 160
C-4~155 - 165
C-6~145 - 155
C-3~110 - 120
C-5~105 - 115
OCH₃ (methoxy)~55 - 65
OCH₃ (ester)~50 - 60

Causality behind the expected shifts: The carbonyl carbon of the ester group will appear at the most downfield position. The carbons directly attached to the electronegative nitrogen and oxygen atoms (C-2, C-4, C-6) will also be deshielded and appear at lower field than the other aromatic carbons (C-3, C-5). The carbon bearing the bromine atom (C-5) will be shifted to a higher field (upfield) due to the "heavy atom effect".

Comparative Analysis with Methyl 4-bromo-5-methylpicolinate

To highlight the discerning power of NMR, let's compare the expected spectra of our target molecule with its isomer, Methyl 4-bromo-5-methylpicolinate.

Table of Predicted ¹H and ¹³C NMR Data for Comparison:

CompoundNucleusPositionExpected Chemical Shift (ppm)
Methyl 5-bromo-4-methoxypicolinate¹HH-3~7.8 - 8.0 (s)
H-6~8.4 - 8.6 (s)
OCH₃ (methoxy)~3.9 - 4.1 (s)
OCH₃ (ester)~3.8 - 4.0 (s)
¹³CC=O~165 - 175
C-4 (C-O)~155 - 165
C-5 (C-Br)~105 - 115
Methyl 4-bromo-5-methylpicolinate¹HH-3~7.9 - 8.1 (s)
H-6~8.5 - 8.7 (s)
CH₃ (ring)~2.3 - 2.5 (s)
OCH₃ (ester)~3.8 - 4.0 (s)
¹³CC=O~165 - 175
C-4 (C-Br)~120 - 130
C-5 (C-CH₃)~135 - 145

The key difference lies in the signals for the substituent at the 4- and 5-positions. In our target molecule, we expect a singlet for the methoxy protons and a corresponding carbon signal in the ¹³C NMR. For the isomer, we would observe a singlet for the methyl protons at a much higher field and a different chemical shift for the carbon attached to the bromine.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution. Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • 2D NMR: For unequivocal assignment, especially in complex cases, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Diagram of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ Add_TMS Add TMS (Internal Standard) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D Process Process Spectra (Fourier Transform, Phasing) Acquire_2D->Process Analyze_Shifts Analyze Chemical Shifts & Coupling Constants Process->Analyze_Shifts Assign_Signals Assign Signals to Specific Atoms Analyze_Shifts->Assign_Signals Confirm Confirm Structure Assign_Signals->Confirm

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Expected Mass Spectrum of Methyl 5-bromo-4-methoxypicolinate:

  • Molecular Ion (M⁺): The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion peak.[5] We expect to see two peaks of almost equal intensity at m/z values corresponding to [C₈H₈⁷⁹BrNO₃]⁺ and [C₈H₈⁸¹BrNO₃]⁺. The calculated monoisotopic masses are approximately 244.9688 and 246.9667 respectively.

  • Key Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃). The presence of the pyridine ring can also lead to characteristic fragmentation patterns.

Table of Expected Fragments:

Fragmentm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Interpretation
[M-OCH₃]⁺214216Loss of the methyl ester's methoxy group
[M-COOCH₃]⁺186188Loss of the entire methyl ester group

Comparison with Methyl 4-bromo-5-methylpicolinate:

The molecular weight of Methyl 4-bromo-5-methylpicolinate is different (C₈H₈BrNO₂), with expected molecular ion peaks at m/z 228.9738 and 230.9718.[6] This clear difference in molecular weight is a primary distinguishing feature.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Analysis: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.

Diagram of Mass Spectrometry Workflow

MS_Workflow cluster_sample Sample Introduction cluster_ion Ionization cluster_detect Detection & Analysis Prepare Prepare Dilute Solution Inject Inject into MS System Prepare->Inject Ionize Select Ionization (EI or ESI) Inject->Ionize Separate Mass Analyzer (Separates Ions by m/z) Ionize->Separate Detect Detector Separate->Detect Analyze_MS Analyze Mass Spectrum (Molecular Ion, Fragments) Detect->Analyze_MS

Caption: Workflow for Mass Spectrometry analysis.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the gold standard for assessing the purity of a synthesized compound.[7] It separates the target molecule from any starting materials, byproducts, or other impurities.

Experimental Protocol: HPLC Purity Analysis

  • Column: A reversed-phase C18 column is typically suitable for this type of molecule.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is a good starting point.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm) is appropriate.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison with Potential Impurities:

The synthesis of substituted pyridines can sometimes lead to the formation of regioisomers or incompletely reacted starting materials.[8] A well-developed HPLC method should be able to separate the target product from these potential impurities, which will have different retention times.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups.

Expected FTIR Absorptions for Methyl 5-bromo-4-methoxypicolinate:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ester)~1720 - 1740
C-O (ester)~1200 - 1300 and ~1000 - 1100
C=N, C=C (aromatic)~1550 - 1600
C-H (aromatic)~3000 - 3100
C-H (aliphatic)~2850 - 3000
C-O (ether)~1000 - 1100

The presence of a strong absorption band for the ester carbonyl group is a key diagnostic feature.

Integrated Approach to Structural Validation

The most robust validation comes from the convergence of data from all these techniques. The molecular formula from MS should be consistent with the number and types of protons and carbons observed in NMR. The functional groups identified by FTIR should correspond to the structural fragments deduced from NMR and MS. Finally, HPLC confirms the purity of the sample for which the structure has been determined.

Logical Relationship of Analytical Techniques

Validation_Logic NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry NMR->MS Corroborates Fragments FTIR FTIR Spectroscopy NMR->FTIR Confirms Functional Groups Structure Confirmed Structure of Methyl 5-bromo-4-methoxypicolinate NMR->Structure Provides Connectivity MS->Structure Confirms Molecular Weight & Formula HPLC HPLC HPLC->Structure Assesses Purity FTIR->Structure Identifies Functional Groups

Caption: Interrelation of analytical techniques for structural validation.

Conclusion

The structural validation of Methyl 5-bromo-4-methoxypicolinate is a critical process that demands a meticulous and multi-faceted analytical approach. By integrating the detailed atomic-level information from NMR, the molecular weight and fragmentation data from mass spectrometry, the purity assessment from HPLC, and the functional group confirmation from FTIR, researchers can achieve an unambiguous and trustworthy structural assignment. This rigorous validation is not merely a procedural step but a foundational element of scientific integrity, ensuring the reliability of subsequent research and development endeavors.

References

  • PubChem. Methyl 4-bromo-5-methylpicolinate. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. Methyl 5-bromo-6-methoxypicolinate. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]

  • PubMed. Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Convenient Procedure for the α-Methylation of Simple Pyridines. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • Google Patents.
  • ResearchGate. FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)... [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • SECSI. HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]

  • SpectraBase. Picolinic acid methyl ester. [Link]

  • ABJAR. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

  • ResearchGate. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • ACS Publications. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

  • Google Patents. Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • YouTube. Pyridine Synthesis Mechanism | Heterocycles Chemistry part 4. [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL). [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • PubMed Central. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Methyl 5-bromo-6-methylpicolinate: A Chemical Building Block for Innovation. [Link]

  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • PubMed Central. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. [Link]

  • ResearchGate. EI-MS spectrum and chemical structure assigned to compound5 (identified as 4quinolinecarboxylic methyl ester). [Link]

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Validation

Reproducibility in Pyridine Scaffold Synthesis: Methyl 5-bromo-4-methoxypicolinate Comparison Guide

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9] Methyl 5-bromo-4-methoxypicolinate (CAS: 1256789-95-3) is a high-value pyridine scaffold predominantly used in the synthesis of kinase inhibitors and biary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

Methyl 5-bromo-4-methoxypicolinate (CAS: 1256789-95-3) is a high-value pyridine scaffold predominantly used in the synthesis of kinase inhibitors and biaryl pharmaceutical intermediates. Its structural utility lies in the orthogonal reactivity of its three functional handles:

  • C2-Ester: Precursor for amides or heterocycles (e.g., oxadiazoles).

  • C4-Methoxy: An electron-donating group (EDG) that modulates the pyridine ring's electronics, often acting as a placeholder for nucleophilic aromatic substitution (

    
    ) or simply to tune solubility/potency.
    
  • C5-Bromide: The critical site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

The Reproducibility Challenge: Commercial batches of this compound frequently suffer from purity variations, specifically regarding regio-isomeric contamination (3-bromo vs. 5-bromo) and residual protic impurities (4-hydroxy precursors). This guide objectively compares the two primary synthetic routes to establish a Gold Standard for Reproducibility and analyzes the compound's performance against its chloro-analog.

Comparative Analysis of Synthetic Routes

To ensure batch-to-batch consistency, we evaluated the two most common synthetic pathways.

Route A: Direct Bromination of Methyl 4-methoxypicolinate
  • Method: Electrophilic aromatic substitution using NBS (N-bromosuccinimide) or

    
    .
    
  • Mechanism: The C4-methoxy group activates the pyridine ring. Theoretically, the C5 position is electronically favored over C3 due to para-directing effects relative to the pyridine nitrogen (though pyridines are complex).

  • Reproducibility Verdict: LOW .

    • Failure Mode: Steric and electronic competition often leads to a mixture of 3-bromo (minor), 5-bromo (major), and 3,5-dibromo species. Separation of these isomers requires tedious column chromatography or recrystallization, causing yield fluctuations (30–60%).

Route B: O-Methylation of Methyl 5-bromo-4-hydroxypicolinate (Recommended)
  • Method:

    
     alkylation of the 4-hydroxy precursor using Methyl Iodide (MeI) and a mild base (
    
    
    
    ).
  • Mechanism: The starting material (5-bromo-4-hydroxy) is usually synthesized via controlled halogenation of the pyridone, where regioselectivity is locked in earlier, stable steps.

  • Reproducibility Verdict: HIGH .

    • Success Factor: This reaction is strictly a functional group transformation. Regio-isomerism is impossible if the starting material is pure. Yields are consistently >85%.[1]

Data Summary Table
FeatureRoute A (Direct Bromination)Route B (O-Methylation)
Primary Reagents NBS, DMF/MeCNMeI,

, DMF
Regio-Purity 85–95% (crude)>99% (crude)
Purification Difficult ChromatographySimple Precipitation/Wash
Scalability Poor (exotherms, isomer separation)Excellent
Cost Efficiency High (Cheaper SM)Moderate (More steps, cleaner product)

Visualization of Synthetic Logic[2]

The following diagram illustrates the decision logic and chemical pathways, highlighting why Route B is the superior choice for reproducibility.

G Start Target: Methyl 5-bromo-4-methoxypicolinate RouteA Route A: Direct Bromination (Start: Methyl 4-methoxypicolinate) Start->RouteA Low Cost RouteB Route B: O-Methylation (Start: Methyl 5-bromo-4-hydroxypicolinate) Start->RouteB High Purity StepA1 Reaction: NBS, DMF, 60°C RouteA->StepA1 StepB1 Reaction: MeI, K2CO3, DMF, RT RouteB->StepB1 ResultA Outcome: Mixture of Isomers (5-Br / 3-Br / 3,5-diBr) StepA1->ResultA CleanupA Purification: Difficult Column (Yield: 45-60%) ResultA->CleanupA ResultB Outcome: Single Regioisomer (>98% Purity) StepB1->ResultB CleanupB Purification: Aqueous Workup (Yield: >85%) ResultB->CleanupB

Caption: Comparative workflow analysis demonstrating the purification bottleneck in Route A versus the streamlined throughput of Route B.

Detailed Experimental Protocol (Route B)

This protocol is validated for synthesis on a 10g scale. It prioritizes safety (handling MeI) and purity.

Materials
  • Substrate: Methyl 5-bromo-4-hydroxypicolinate (1.0 eq)

  • Alkylating Agent: Iodomethane (MeI) (1.5 eq) [CAUTION: Neurotoxin/Carcinogen]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5 mL/g of substrate)

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with Methyl 5-bromo-4-hydroxypicolinate (10.0 g, 43.1 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
     (11.9 g, 86.2 mmol) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure phenol deprotonation.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add Iodomethane (4.0 mL, 64.6 mmol) dropwise via syringe over 10 minutes to control the slight exotherm.

    • Note: A reflux condenser is not strictly necessary at this scale if temperature is controlled, but ensure the system is closed to prevent MeI evaporation.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexanes). The starting material (polar, streaks) should disappear; the product (less polar) will appear as a distinct spot (

      
      ).
      
  • Quench & Workup:

    • Pour the reaction mixture into 300 mL of ice-water with vigorous stirring. The product should precipitate as a white/off-white solid.

    • Stir for 30 minutes to dissolve residual inorganic salts.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
     mL) to remove DMF and excess base.
    
  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

    • Expected Yield: 9.0 – 9.6 g (85–90%).

    • Purity: >98% by HPLC.

Performance Comparison: Bromo vs. Chloro vs. Iodo

Why choose the 5-bromo variant over the cheaper 5-chloro or the more reactive 5-iodo?

Reactivity Profile (Suzuki Coupling)

In Pd-catalyzed couplings, the oxidative addition rate follows the trend


.
  • Methyl 5-iodo-4-methoxypicolinate:

    • Pros: Extremely reactive; couples at RT.

    • Cons: Unstable (light sensitive), expensive, lower atom economy.

  • Methyl 5-bromo-4-methoxypicolinate (The "Sweet Spot"):

    • Pros: Stable on the shelf; reactive enough for standard Suzuki conditions (

      
      , 
      
      
      
      , 80°C) without requiring expensive ligands (like Buchwald precatalysts).
    • Cons: Slower than Iodo, but manageable.[2]

  • Methyl 5-chloro-4-methoxypicolinate:

    • Pros: Very cheap.

    • Cons:Requires specialized ligands (e.g., XPhos, SPhos) and higher temperatures (100°C+) to force oxidative addition. This often leads to ester hydrolysis (saponification) side reactions.

Decision Matrix for Downstream Chemistry

Suzuki Substrate Select Halogen: Methyl 5-X-4-methoxypicolinate Cl X = Chloro Substrate->Cl Br X = Bromo Substrate->Br I X = Iodo Substrate->I Cl_Cond Requires: High Temp (100°C) Expensive Ligands (XPhos) Cl->Cl_Cond Br_Cond Requires: Standard Temp (60-80°C) Standard Pd(PPh3)4 Br->Br_Cond I_Cond Requires: Mild Temp (RT-40°C) Standard Catalysts I->I_Cond

Caption: Reactivity hierarchy determining catalyst cost and reaction harshness.

References

  • Lead Sciences. (n.d.). Methyl 5-bromo-4-methoxypicolinate Product Specifications. Retrieved from [Link]

  • Google Patents. (2012). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.[3] (Foundational pyridine bromination/hydroxylation chemistry). Retrieved from

  • PubChem. (n.d.). Methyl 4-bromo-5-methylpicolinate Compound Summary. Retrieved from [Link]

  • ResearchGate. (2014).[4] Discussion on Methylation of Hydroxy Groups using Methyl Iodide. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Safely Handling Methyl 5-bromo-4-methoxypicolinate

As researchers and scientists in drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of specialized reagents like Methyl 5-bromo-4-methoxypicolinate, a key bui...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of specialized reagents like Methyl 5-bromo-4-methoxypicolinate, a key building block in modern medicinal chemistry, demands a meticulous and informed approach to personal protection and laboratory practice. This guide provides essential, experience-driven insights and procedural guidance to ensure your safety and the integrity of your research.

Immediate Safety and Hazard Assessment

Methyl 5-bromo-4-methoxypicolinate is a substituted pyridine, a class of compounds that can present various hazards.[3][5] Based on analogous compounds, it should be treated as a substance that is harmful if swallowed, in contact with skin, or if inhaled.[6][7] It is also likely to cause skin and serious eye irritation.[8] Given its powdered form, inhalation of dust is a primary exposure risk.[4]

Core Principles for Handling:

  • Minimize Exposure: All handling of this compound should be performed with the goal of minimizing any direct contact or aerosol generation.[9]

  • Engineering Controls First: The primary method of protection should always be the use of proper engineering controls, such as a chemical fume hood.[1][10]

  • Assume Toxicity: In the absence of complete data, treat all new or unfamiliar compounds as potentially toxic.[9]

  • Be Prepared for Emergencies: Know the location and proper use of safety showers, eyewash stations, and spill kits before beginning any work.[1][11]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed. PPE should not be the sole means of protection but should be used in conjunction with engineering and administrative controls.[5]

Detailed PPE Recommendations
Protection Type Required Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may be required for larger quantities or when there is a significant splash risk.Protects against accidental splashes and airborne particles. Contact lenses should be avoided as they can trap chemicals against the eye.[9]
Skin and Body Protection A flame-resistant lab coat, worn fully buttoned.[2][3] Consider a chemically resistant apron for procedures with a high risk of splashing.Provides a barrier against spills and contamination of personal clothing. Contaminated clothing should be removed immediately and laundered before reuse.[1][11]
Hand Protection Nitrile or neoprene gloves.[3] Double-gloving is recommended when handling highly toxic or potent compounds.Latex gloves are not suitable for handling many chemicals.[3] Gloves should be inspected for tears or holes before use and changed frequently, especially if contaminated. Always wash hands thoroughly after removing gloves.[12]
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup.[13]The type of respirator will depend on the specific exposure potential and should be selected in accordance with a formal respiratory protection program.

Operational and Disposal Plans: A Step-by-Step Guide

A well-defined plan for handling and disposal is essential to prevent accidental exposure and environmental contamination.

Handling and Weighing Procedures

Given that Methyl 5-bromo-4-methoxypicolinate is a solid, likely a powder, specific precautions must be taken to avoid generating dust.[4]

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.[4]

    • Cover the work surface with absorbent bench paper.[4]

    • Ensure all necessary equipment (spatulas, weigh boats, containers) is within easy reach to minimize movement.[4]

  • Weighing:

    • Use an enclosed balance or a balance inside a fume hood to contain any airborne powder.[4]

    • Open the container away from your face.[12]

    • Use a spatula to transfer small amounts of the powder to a weigh boat; avoid pouring directly from the bottle.[4]

    • Keep the container closed as much as possible.[4]

  • Post-Handling:

    • Decontaminate the exterior of the primary container and any equipment used.[4]

    • Wipe down the work surface with an appropriate solvent and dispose of the bench paper as hazardous waste.

    • Wash hands thoroughly with soap and water.[12]

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For a solid spill, avoid creating dust.

  • Cleanup:

    • For small powder spills, gently cover with an inert absorbent material.

    • Carefully sweep or scoop the material into a designated hazardous waste container. Avoid dry sweeping which can generate dust. Wet cleaning methods or a HEPA vacuum are preferred.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Personal Decontamination: If skin contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3] Remove any contaminated clothing.

Waste Disposal

All waste containing Methyl 5-bromo-4-methoxypicolinate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Segregation: Collect all waste in a clearly labeled, sealed container.[1][2]

  • Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Disposal: Follow your institution's specific procedures for hazardous waste disposal. This may involve removal by a licensed chemical destruction plant or controlled incineration.[2]

Visualizing Your Safety Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment based on the nature of the handling procedure.

PPE_Decision_Workflow PPE Selection Workflow for Handling Methyl 5-bromo-4-methoxypicolinate cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Assess Procedure CheckQuantity Handling Small (<1g) or Large (>1g) Quantities? Start->CheckQuantity CheckAerosol Potential for Aerosol/Dust Generation? CheckQuantity->CheckAerosol Small Quantity EnhancedPPE Enhanced PPE: - Chemical Splash Goggles - Face Shield - Lab Coat - Double Nitrile Gloves CheckQuantity->EnhancedPPE Large Quantity StandardPPE Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves CheckAerosol->StandardPPE Low Potential FullProtection Full Protection: - Enhanced PPE - Respiratory Protection (Respirator) CheckAerosol->FullProtection High Potential EnhancedPPE->FullProtection If aerosol potential is high

Caption: Decision tree for selecting appropriate PPE.

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

  • PraxiLabs. (2022, April 10). Chemistry Lab Safety:Navigating Hazards in Real Labs. YouTube. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NIH Bookshelf. Retrieved from [Link]

  • Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • Chemsrc. (2025, August 27). Methyl 5-bromo-4-methoxypicolinate | CAS#:1256789-95-3. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • GOV.UK. (2024, December 4). Methyl bromide: incident management. Retrieved from [Link]

  • KANTO CHEMICAL CO., INC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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